Thiol-PEG4-acid

Description

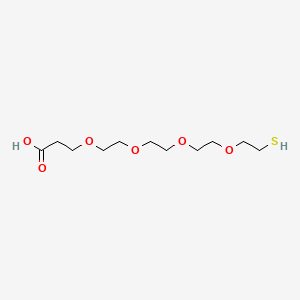

Thiol-PEG4-acid is a key molecular tool in the field of chemical biology, particularly in the construction of complex bioconjugates. Its unique structure, featuring distinct reactive groups separated by a flexible, water-soluble spacer, allows for the precise linking of different molecules, enabling advancements in therapeutics, diagnostics, and fundamental biological research. This introduction defines the compound, explores the broader significance of its core components, and provides a historical perspective on the chemical reactions it employs.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O6S/c12-11(13)1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGUGSEJFKLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627910 | |

| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749247-06-1 | |

| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Functionalization Pathways of Thiol Peg4 Acid

Synthesis and Purification Strategies for Thiol-PEG4-acid Precursors

The synthesis of this compound typically involves multi-step approaches, often starting from commercially available PEG derivatives. General strategies for synthesizing PEG derivatives with terminal thiol and carboxylic acid groups involve selective functionalization of the PEG backbone.

One common approach for introducing the thiol group involves the reaction of a tosylate-activated PEG derivative with sodium hydrosulfide (B80085) (NaSH) mdpi.com. Alternatively, a thioacetate (B1230152) group can be introduced by reacting a tosylate-activated PEG with potassium thioacetate, followed by hydrolysis of the thioester to yield the free thiol mdpi.comresearchgate.net. For the carboxylic acid moiety, direct oxidation of a terminal hydroxyl group on PEG using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate/sulfuric acid (K₂Cr₂O₇/H₂SO₄) can be employed, though these methods may require extensive purification to remove residual chromium species google.comresearchgate.net. Another route involves reacting an activated PEG derivative with a molecule containing a protected carboxylic acid, which is then deprotected. For instance, a hydroxyl-terminated PEG can be converted to an aldehyde, which is then oxidized to a carboxylic acid google.com.

Purification of PEG derivatives, including this compound and its precursors, is crucial to ensure high purity for downstream applications. Common purification strategies include:

Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic volume, effectively removing unreacted PEG and low molecular weight by-products scielo.brresearchgate.net. It is particularly efficient for separating PEGylated species from unreacted proteins and other components .

Ion Exchange Chromatography (IEX): This technique separates compounds based on their charge. It can be used to separate mono-acid and di-acid forms of PEG from neutral PEG materials google.com. The PEG chains can shield the charges on the surface of molecules, altering their superficial charge density, which can be exploited for separation .

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates compounds based on hydrophobicity and is effective for purifying peptides and small proteins, and can also be used for analytical-scale separation and identification of PEGylation sites and positional isomers .

Membrane Separation Processes: Techniques such as ultrafiltration, diafiltration, and dialysis are used to separate and recover PEGylated species based on molecular weight and hydrodynamic radius, effectively reducing the concentration of smaller molecular weight species researchgate.net.

Thiol Group Reactivity in Advanced Synthetic Design

The thiol (-SH) group in this compound is highly nucleophilic and reactive, making it suitable for various conjugation chemistries, particularly in aqueous environments and under mild conditions broadpharm.comthno.org.

Michael addition is a widely utilized reaction for thiol-based bioconjugation, forming stable thioether bonds scielo.br. This reaction is highly selective for thiols over other nucleophilic groups commonly found in biomolecules, such as amines or hydroxyls, especially at physiological pH thno.org.

Maleimide (B117702): Maleimide-functionalized molecules readily react with free thiols via a Michael addition reaction to form a stable thioether linkage broadpharm.comscielo.br. This reaction is rapid and efficient, often occurring under mild conditions (e.g., room temperature, neutral pH), which is crucial for preserving the activity of sensitive biomolecules thno.orgnih.govnih.gov.

Orthopyridyl Disulfide (OPSS): Thiols react with OPSS-activated compounds through a thiol-disulfide exchange reaction, forming a disulfide bond and releasing 2-thiopyridone broadpharm.comscielo.brnih.gov. This reaction is reversible under reducing conditions, offering a cleavable linkage for specific applications.

Vinyl Sulfone: Vinyl sulfone groups react with thiols to form stable thioether bonds via a Michael addition broadpharm.com. This reaction is also highly selective and can be performed under mild conditions.

The following table summarizes the characteristics of Michael addition reactions with the thiol group of this compound:

| Functional Group | Reaction Type | Linkage Formed | Reversibility | Typical Reaction Conditions | Selectivity |

|---|---|---|---|---|---|

| Maleimide | Michael Addition | Thioether | Irreversible | pH 6.5-7.5, Room Temperature | High (over amines, hydroxyls) |

| Orthopyridyl Disulfide (OPSS) | Thiol-Disulfide Exchange | Disulfide | Reversible (with reducing agents) | pH 6.5-8.0, Room Temperature | High (over amines, hydroxyls) |

| Vinyl Sulfone | Michael Addition | Thioether | Irreversible | pH 7-9, Room Temperature | High (over amines, hydroxyls) |

Thiols exhibit a strong and well-characterized affinity for noble metal surfaces, particularly gold and silver, forming stable self-assembled monolayers (SAMs) through dative covalent bonds between the sulfur atom and the metal surface broadpharm.comrsc.org. This property is extensively exploited in various fields, including:

Biosensors: Thiol-functionalized PEGs can be used to create biocompatible surfaces on gold electrodes or nanoparticles, preventing non-specific protein adsorption and enabling the specific immobilization of biomolecules for sensing applications rsc.org.

Nanotechnology: this compound can functionalize gold or silver nanoparticles, providing steric stabilization, increasing their aqueous solubility, and reducing their non-specific interactions with biological components, which is critical for their use in drug delivery, imaging, and diagnostics rsc.org. The incorporation of an alkylene spacer (like in Thiol-C9-PEG4-acid) between the thiol and PEG moiety can further enhance stability against oxidative etching on gold nanoparticles rsc.org.

Carboxylic Acid Group Reactivity in Bioconjugation

The carboxylic acid (-COOH) group of this compound is another versatile handle for bioconjugation, primarily through the formation of amide bonds with primary amines.

Amide bond formation between a carboxylic acid and a primary amine is a fundamental reaction in bioconjugation. Carbodiimide-mediated coupling, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-Hydroxysuccinimide (NHS), is a widely employed method for this purpose cenmed.com.

Mechanism:

EDC Activation: EDC reacts with the carboxylic acid group to form an O-acylisourea intermediate. This intermediate is highly reactive but prone to hydrolysis in aqueous solutions.

NHS Stabilization: NHS reacts with the O-acylisourea intermediate to form a more stable and reactive NHS ester. The NHS ester is less susceptible to hydrolysis and can react efficiently with primary amines.

Amine Attack: The primary amine of the target molecule nucleophilically attacks the NHS ester, displacing NHS and forming a stable amide bond.

This method allows for efficient conjugation of this compound to amine-containing biomolecules (e.g., proteins, peptides, antibodies) under mild aqueous conditions, which helps preserve the biological activity of the conjugates broadpharm.comcenmed.com. Other activators like HATU can also be used broadpharm.com.

| Reagents Used | Linkage Formed | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| EDC/NHS | Amide Bond | Aqueous, pH 4.5-7.5, Room Temperature | Efficient, mild conditions, good yield | O-acylisourea intermediate prone to hydrolysis |

Orthogonal Reactivity Strategies for Multifunctional Construct Fabrication

This compound is a prime example of a heterobifunctional linker, possessing two distinct and orthogonally reactive functional groups: a thiol and a carboxylic acid broadpharm.com. Orthogonal reactivity refers to the ability of functional groups to react independently of each other under specific conditions, without cross-reacting.

This orthogonality is highly advantageous for fabricating complex, multifunctional constructs. For instance:

The thiol group can be selectively reacted with maleimide-functionalized molecules or immobilized on gold surfaces, while the carboxylic acid group remains unreacted.

Subsequently, or in a separate step, the carboxylic acid can be activated (e.g., via EDC/NHS chemistry) to conjugate with an amine-containing molecule, leaving the thiol-derived linkage intact.

This sequential or selective functionalization allows for precise control over the attachment of different biomolecules or materials at specific sites, enabling the creation of advanced bioconjugates, drug delivery systems, and surface coatings with tailored properties and multiple functionalities.

Thiol Peg4 Acid in Bioconjugation Technologies and Molecular Engineering

Chemoselective and Site-Specific Protein and Peptide Conjugation

The ability of Thiol-PEG4-acid to participate in chemoselective and site-specific conjugations makes it invaluable for modifying proteins and peptides while preserving their biological function. This is achieved by exploiting the distinct reactivity of its terminal functional groups with specific amino acid residues.

Cysteine-Thiol Targeting Strategies for Protein Modification

Cysteine residues are often preferred targets for site-specific protein modification due to their relatively low natural abundance and the high nucleophilicity of their thiol side chain. sigmaaldrich.cominvivochem.cn The thiol group of this compound itself is highly reactive with various electrophilic moieties, including maleimides, disulfides, and haloacetamides. broadpharm.com

A common strategy involves the use of maleimide-functionalized reagents, such as Maleimide-PEG4-acid, which readily form stable thioether bonds with free cysteine thiols under mild physiological conditions (pH 6.5-7.5). nih.govbroadpharm.com This reaction is known for its chemoselectivity towards thiols over other nucleophilic amino acids. By employing a Maleimide-PEG4-acid linker, a carboxylic acid handle can be introduced onto a protein at a specific cysteine site. This functionalized protein can then undergo further conjugation reactions via the carboxylic acid, enabling multi-step or orthogonal bioconjugation.

Lysine-Amine Reactivity via Carboxylic Acid Functionalization

Lysine (B10760008) residues, characterized by their ε-amino side chains, are abundant on protein surfaces and possess good nucleophilicity, making them traditional targets for protein modification. tcichemicals.comchanhtuoi.com The carboxylic acid terminus of this compound can be utilized to react with these primary amine groups. This reaction typically involves activating the carboxylic acid, for instance, through the formation of an N-hydroxysuccinimide (NHS) ester, which then reacts with the lysine amine to form a stable amide bond. broadpharm.comcd-bioparticles.net

While lysine conjugation is broadly applicable, the high number of available lysine residues on proteins can lead to heterogeneous products with varying degrees of drug-to-antibody ratios (DARs) and conjugation sites. broadpharm.cominvivochem.cn Despite this, strategies involving lysine modification remain widely used, and ongoing research aims to achieve greater site-selectivity, sometimes by exploiting the microenvironment around target lysine residues or using proximity-induced modifications. fluoroprobe.com

Applications in Targeted Therapeutics Development

This compound and its derivatives play a crucial role in the development of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where precise linker chemistry is paramount.

Design and Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing this compound Linkers

Antibody-Drug Conjugates (ADCs) represent a class of highly potent biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the cytotoxic power of small molecule drugs. nih.govleobiochem.com The chemical linker connecting the antibody to the drug payload is a critical component, influencing the ADC's stability in systemic circulation and the efficient release of the payload at the target site. nih.govcenmed.com

PEG-based linkers, including those derived from this compound, are frequently incorporated into ADCs to enhance their physicochemical properties, such as improving solubility, increasing the drug-to-antibody ratio (DAR), and reducing aggregation. cenmed.comcreative-biolabs.com For example, Maleimide-PEG4-acid can serve as a linker to attach therapeutic agents to antibodies via cysteine residues. nih.gov Similarly, branched linkers like Bis-Mal-Lysine-PEG4-acid, featuring two maleimide (B117702) groups and a carboxylic acid, allow for complex conjugations, reacting with thiols on the antibody and amines on the drug or another linker component. broadpharm.comuni.lu The stability of the thioether bonds formed with maleimides ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cells, minimizing off-target toxicity.

Engineering of Proteolysis-Targeting Chimeras (PROTACs) with this compound

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. iris-biotech.degoogle.com The linker component in PROTACs is vital, influencing cellular permeability, ternary complex formation, and ultimately, the efficacy of protein degradation. iris-biotech.deinvivochem.cncenmed.com

PEG-based linkers are common in PROTAC design due to their flexibility and ability to confer desirable solubility properties. iris-biotech.denih.gov While specific examples of "this compound" directly used as a PROTAC linker are less detailed in the provided snippets, the principles of its bifunctional reactivity are highly relevant. A this compound linker could be strategically employed where one end (thiol or carboxylic acid) is conjugated to the target protein-binding ligand (warhead) and the other to the E3 ligase-recruiting ligand. For instance, a maleimide-functionalized E3 ligase ligand could react with the thiol group of a this compound derivative, while its carboxylic acid could be used to attach the warhead via an amide bond. This modular approach allows for the systematic optimization of linker length and composition, which are crucial for the optimal interaction between the target protein and the E3 ligase within the ternary complex.

Development of Molecular Probes for Bioimaging and Diagnostics

The bifunctional nature of this compound makes it an excellent building block for the development of molecular probes used in bioimaging and diagnostics. These probes typically involve conjugating a biomolecule (e.g., antibody, peptide) to a reporter molecule (e.g., fluorescent dye, imaging agent, biotin). sigmaaldrich.com

This compound facilitates this by providing two distinct attachment points. For example, its thiol group can react with a maleimide-activated fluorescent dye, while its carboxylic acid can be coupled to an amine-containing biomolecule. Conversely, the carboxylic acid can be used to attach a targeting moiety, and the thiol can react with a gold surface for biosensor applications or with a maleimide-functionalized imaging agent. The PEG spacer within this compound is particularly beneficial in these applications, as it enhances the solubility of the probe, reduces non-specific binding to biological surfaces, and minimizes steric hindrance, thereby improving the probe's performance and signal-to-noise ratio in complex biological environments. cd-bioparticles.net

Data Tables

The following table summarizes key linker characteristics relevant to targeted therapeutics, as discussed in the text.

| Application | Linker Type/Characteristic | Example/Detail | Reference |

| ADCs | Drug-to-Antibody Ratio (DAR) | Kadcyla®: 0-8 drugs per antibody, average 3.5 | invivochem.cn |

| PROTACs | Optimal Linker Length | Estrogen Receptor (ER)-α targeting: 16 atoms long (case-by-case) | iris-biotech.de |

Radiopharmaceutical Design and Radioisotope Labeling

In radiopharmaceutical design, the incorporation of a radionuclide into a targeting vector is crucial for imaging and therapy. This compound serves as a valuable linker due to its hydrophilic PEG chain, which improves the solubility of conjugated molecules in aqueous media. The thiol group readily reacts with maleimide, orthopyridyl disulfide (OPSS), vinylsulfone, and transition metal surfaces, while the carboxylic acid can form stable amide bonds with primary amines in the presence of activators like EDC or HATU. This bifunctional reactivity allows for flexible and controlled conjugation strategies.

PEGylation, the process of conjugating polyethylene (B3416737) glycol molecules to biomolecules, is a widely adopted strategy to optimize the pharmacokinetic profile of radiopharmaceuticals. This modification can lead to enhanced solubility, improved stability, reduced renal clearance, and prolonged circulation half-life in biological fluids, significantly increasing the pharmaceutical value of the conjugates. Furthermore, thiol-selective bioconjugation, often targeting cysteine residues, is highly advantageous for achieving site-specific and controlled incorporation of radiolabeled prosthetic groups under mild reaction conditions, which is crucial for preserving the bioactivity of the radiolabeled compounds.

Synthesis of 18F-Labeled this compound Analogues

The synthesis of 18F-labeled this compound analogues involves specific radiochemical procedures designed to incorporate the short-lived positron-emitting isotope 18F. A notable example is the synthesis of [18F]fluoro-PEG4-thiol, which has been successfully employed as a prosthetic group for radiolabeling maleimide-containing biomolecules under physiological conditions.

The general synthetic approach often involves the radiofluorination of a suitable precursor, such as a benzothioate derivative containing an arylsulfonate leaving group. This step is typically automated using synthesis systems and standard conditions involving Kryptofix222 and K2CO3. Following radiofluorination, the intermediate, such as 18F-fluoro-PEG4 benzothioate, is purified, often by high-performance liquid chromatography (HPLC). The purified benzothioate is then treated with a deprotecting agent, such as sodium methoxide, followed by acetic acid, to yield the free thiol. This free 18F-thiol prosthetic group can then be conjugated to maleimide-functionalized biomolecules.

Research findings indicate that the intermediates, S-(3-18F-fluoropropyl) benzothioate and 18F-fluoro-PEG4 benzothioate, were isolated with moderate radiochemical yields.

Table 1: Radiochemical Yields of 18F-Labeled this compound Analogues

| Compound | Radiochemical Yield (Isolated, non-decay corrected) |

| S-(3-18F-fluoropropyl) benzothioate | 37-47% |

| 18F-fluoro-PEG4 benzothioate | 28-35% |

The subsequent conjugation of these 18F-thiol prosthetic groups to maleimide-containing biomolecules, such as the dimeric RGDfK peptide (E[c(RGDfK)]2), can be achieved efficiently, with isolated radiochemical yields of the maleimide addition products ranging from 6% to 22% (non-decay corrected) within approximately 90 minutes of synthesis time from 18F-fluoride.

Pharmacokinetics and In Vivo Stability of this compound Radioconjugates

The pharmacokinetic profile and in vivo stability of radioconjugates are critical determinants of their success as diagnostic or therapeutic agents. This compound, as a PEG-based linker, contributes significantly to these properties.

In vitro stability studies have shown that 18F-labeled compounds incorporating a PEG4-thiol linker, such as 18F-fluoro-PEG4-thiol, exhibit high stability in both phosphate-buffered saline (PBS) and mouse serum. This indicates that the this compound linkage maintains its integrity under physiological conditions, minimizing premature degradation of the radioconjugate.

In vivo evaluations, particularly using positron emission tomography (PET) imaging, have demonstrated favorable pharmacokinetics for radioconjugates featuring the PEG4-thiol moiety. For instance, in U87MG tumor models, 18F-fluoro-PEG4-S-[c(RGDfK)]2 showed rapid clearance from background tissues and high accumulation in the tumor. Compared to a similar propyl-thiol-based tracer, the PEG4-based radioconjugate displayed superior pharmacokinetics, characterized by minimal accumulation in the intestine over time, attributed to its enhanced hydrophilic nature. Low bone uptake for these 18F-thiol prosthetic groups further suggests good in vivo stability.

PEGylation, in general, enhances the blood circulation time and plasma stability of radiolabeled nanoparticles and other biomolecules. This is achieved by increasing the molecular size of the conjugate, which reduces renal filtration and clearance by the reticuloendothelial system (RES), thereby extending the half-life in the bloodstream.

Table 2: Pharmacokinetic Comparison of 18F-Labeled RGD Peptides in U87MG Xenograft Models

| Radioconjugate | Tumor Accumulation | Background Tissue Clearance | Intestinal Accumulation | Pharmacokinetic Profile |

| 18F-fluoro-PEG4-S-[c(RGDfK)]2 | High | Rapid | Minimal | Favorable |

| 18F-fluoropropyl-S-[c(RGDfK)]2 | Similar | Rapid | Higher | Less favorable |

Despite the benefits, the stability of the thiol-maleimide linkage, commonly used with this compound, can be a consideration. Issues such as in vivo release of radionuclides and thiol exchange reactions with endogenous thiol-containing biomolecules (e.g., albumin, cysteine, glutathione) have been reported, which could potentially reduce target-to-background ratios and increase radiation doses to healthy tissues. However, ongoing research continues to explore strategies to mitigate these challenges, further solidifying the role of this compound in the design of stable and effective radiopharmaceuticals.

Thiol Peg4 Acid in Advanced Materials Science and Biointerface Engineering

Surface Functionalization of Biomaterials and Medical Devices

The modification of biomaterial surfaces is critical for improving their interaction with biological systems, influencing cellular responses, and enhancing the performance of medical devices. Thiol-PEG4-acid is instrumental in achieving these goals by enabling the creation of advanced surface coatings.

Engineering of Hydrophilic and Biocompatible Coatings

This compound contributes significantly to the development of hydrophilic and biocompatible coatings on biomaterials. The polyethylene (B3416737) glycol (PEG) component is inherently flexible, non-immunogenic, and hydrophilic, which are key attributes for creating surfaces that are well-tolerated by biological environments fishersci.co.uk. By grafting PEG chains onto material surfaces, researchers can engineer coatings that promote a hydrated environment at the interface, thereby enhancing biocompatibility thermofisher.comfishersci.co.uk. The presence of PEG chains on a surface leads to a reduction in non-specific interactions, which is crucial for maintaining the integrity and functionality of biomaterials in complex biological fluids polysciences.comthermofisher.comfishersci.co.uk.

Reduction of Non-Specific Protein Adsorption and Cell Adhesion

A primary challenge in biomaterial design is minimizing non-specific protein adsorption and unwanted cell adhesion, which can lead to biofouling, immune responses, or device failure biorxiv.org. This compound, through its PEGylation capability, effectively addresses this challenge. The strong interaction between the PEG ether linkages and water molecules creates a steric hindrance that physically impedes proteins from adsorbing onto the surface biorxiv.org. This "stealth" effect significantly reduces the non-specific binding of proteins and subsequent cell adhesion polysciences.comthermofisher.comthermofisher.comfishersci.co.uknih.govresearchgate.net.

For instance, studies have demonstrated that functionalization of solid surfaces with polyethylene glycol spacers substantially reduces non-specific protein binding thermofisher.comthermofisher.comfishersci.co.uk. Research comparing blocking methods on titanium surfaces, a common material for orthopedic and dental implants, showed that PEG grafting was as effective as albumin coating in reducing non-specific interactions and did not hinder the effect of specific biomolecules researchgate.net. The efficacy of PEG-based coatings in reducing protein adsorption and cell adhesion is influenced by factors such as PEG grafting density and polymer length biorxiv.org.

Table 1: Impact of PEGylation on Protein Adsorption and Cell Adhesion

| Surface Type | Coating Strategy | Effect on Protein Adsorption (e.g., Fibrinogen) | Effect on Non-Specific Cell Adhesion | Reference |

| MPTS-silanized glass | PEG-OVS/BSA microgels | Significantly reduced (no detectable change) | Substantially reduced | nih.gov |

| Titanium | PEG grafting | Reduced non-specific interactions | Reduced non-specific cell adhesion | researchgate.net |

| Gold Nanoparticles | PEGylation | Reduced from 30% to 5% (C3 protein) | Enhanced stability, reduced nanotoxicity | researchgate.net |

Note: This table represents data that could be presented in an interactive format in a digital article, allowing users to filter or sort by different parameters.

Functionalization of Nanomaterial Platforms

This compound is a key component in the functionalization of various nanomaterial platforms, imparting stability, enabling bioconjugation, and modifying surface properties for diverse applications.

Stabilization and Bioconjugation of Gold Nanoparticles

Gold nanoparticles (AuNPs) are widely used in biosensing, drug delivery, and imaging due to their unique optical and electronic properties researchgate.net. However, their stability in biological media and their ability to be selectively functionalized are crucial for practical applications. This compound addresses these needs effectively. The thiol group readily binds to gold surfaces through strong dative bonds, displacing less stable ligands like citrate (B86180) and providing robust stabilization to the nanoparticles polysciences.comthermofisher.comresearchgate.netnih.gov. This PEGylation prevents aggregation and enhances the stability of AuNPs in various solutions, including biological fluids researchgate.netresearchgate.net.

Beyond stabilization, the carboxylic acid group of this compound allows for subsequent bioconjugation. This enables the covalent attachment of a wide range of biomolecules, such as proteins, peptides, antibodies, or nucleic acids, to the nanoparticle surface using carbodiimide (B86325) chemistry (e.g., EDC/NHS) polysciences.comthermofisher.comthermofisher.comresearchgate.net. For example, heterobifunctional PEGs, which include a thiol and a carboxylic acid, have been used to yield gold nanorods with exposed carboxyl groups for covalent conjugation to antibodies researchgate.net. This precise control over surface chemistry is vital for developing targeted delivery systems and highly specific diagnostic tools.

Development of Responsive and Bioactive Surfaces for Biosensing

This compound is instrumental in the creation of responsive and bioactive surfaces, which are fundamental to advanced biosensing platforms. The bifunctional nature of this compound allows for a two-step functionalization approach: initial immobilization onto a substrate via the thiol group, followed by the attachment of bioactive molecules via the carboxylic acid group polysciences.combroadpharm.com.

The carboxylic acid groups can be activated to react with primary amines found in proteins, peptides, or nucleic acids, forming stable amide bonds polysciences.combroadpharm.comthermofisher.com. This enables the precise immobilization of biorecognition elements (e.g., antibodies, aptamers, enzymes) onto the surface thermofisher.comthermofisher.comnih.govresearchgate.net. For instance, in electrochemical biosensors, thiol-modified DNA can be immobilized on gold electrode surfaces through strong gold-thiol interactions, forming the basis for detecting specific analytes researchgate.net.

Furthermore, this compound can be integrated into systems that develop stimuli-responsive surfaces. The thiol group can participate in "thiol-ene" click chemistry, a versatile reaction that allows for the rapid and controlled formation of hydrogels and surface patterns researchgate.netuni-heidelberg.de. This click chemistry can be photo-initiated, enabling spatial and temporal control over surface functionalization researchgate.netuni-heidelberg.de. Such responsive surfaces can change their properties (e.g., hydrophilicity, binding affinity) in response to external stimuli like pH or temperature, which is highly desirable for advanced biosensors that require reversible binding or controlled release mechanisms mdpi.com. The ability to create a non-fouling background with PEG while simultaneously presenting specific ligands makes this compound an indispensable building block for highly sensitive and selective biosensors acs.orgacs.org.

Table 2: Functionalization Strategies for Biosensing Surfaces using this compound

| Functional Group of this compound | Reactant/Target | Application in Biosensing | Key Mechanism | Reference |

| Thiol (-SH) | Gold surfaces, maleimide (B117702), vinylsulfone | Surface immobilization, patterning | Strong Au-S bond, Michael addition | polysciences.combroadpharm.comuni-heidelberg.deacs.org |

| Carboxylic Acid (-COOH) | Primary amines (proteins, DNA, peptides) | Bioconjugation of biorecognition elements | EDC/NHS coupling to form amide bonds | polysciences.comthermofisher.comthermofisher.comnih.gov |

| PEG Spacer | Biological media | Anti-fouling, enhanced biocompatibility | Steric hindrance, hydration layer | fishersci.co.ukbiorxiv.orgresearchgate.net |

Note: This table represents data that could be presented in an interactive format in a digital article, allowing users to filter or sort by different parameters.

Thiol Peg4 Acid in Hydrogel and Crosslinked Polymer Network Development

Mechanistic Principles of Hydrogel Formation Utilizing Thiol-PEG4-acid

This compound, with its reactive thiol moiety, participates in several "click" chemistry reactions that are highly efficient, selective, and often occur under mild conditions, making them suitable for biological applications. uniba.itnih.govmdpi.com These reactions facilitate the formation of robust and well-defined hydrogel networks.

Thiol-Ene Photopolymerization and Radical Mechanisms

Thiol-ene photopolymerization is a step-growth reaction mechanism that utilizes radical initiation to form hydrogels. mdpi.comnih.gov In this process, the thiol group of this compound (or other thiol-functionalized PEG derivatives) reacts with an alkene (ene) functionality, typically under ultraviolet (UV) or visible light irradiation in the presence of a photoinitiator. nih.govchienchilin.orgnih.gov

The mechanism involves the generation of thiyl radicals from the thiol groups upon initiation. These thiyl radicals then add to the carbon-carbon double bonds of the ene components, forming carbon-centered radicals. These carbon-centered radicals can subsequently abstract a hydrogen atom from another thiol group, regenerating a thiyl radical and propagating the polymerization. This chain-transfer mechanism contributes to the homogeneity of the resulting network and high functional group conversion. mdpi.comnih.govchienchilin.org

Key advantages of thiol-ene photopolymerization include:

Spatial and Temporal Control: Light-initiated reactions allow precise control over when and where gelation occurs. nih.govnih.govchienchilin.org

Rapid Gelation: Gelation times can be very fast, often within seconds to minutes, even at low photoinitiator concentrations. nih.govnih.govacs.org

High Efficiency and Cytocompatibility: The "click" nature of the reaction ensures high efficiency and often proceeds under mild conditions that are cytocompatible, making it suitable for encapsulating sensitive biological molecules and cells. nih.govchienchilin.orgnih.gov

For instance, studies on PEG-norbornene and PEG-dithiol systems demonstrate rapid gelation (e.g., 10 kPa shear modulus in less than 10 seconds for 40 mM functional group concentration) and high cell viability, which are desirable properties for this compound based systems in similar applications. nih.gov

Michael-Type Addition for Covalent Network Formation

Michael-type addition is a nucleophilic addition reaction wherein the thiol group of this compound acts as a nucleophile, reacting with electron-deficient carbon-carbon double bonds, such as those found in maleimides, acrylates, or vinyl sulfones. uniba.itnih.govmdpi.comnih.govrsc.orgnih.gov This reaction is a step-growth polymerization that typically proceeds under mild aqueous conditions, often without the need for a catalyst, and does not generate any byproducts. nih.govmdpi.comnih.govrsc.orgnih.govnih.gov

The reaction involves the deprotonation of the thiol to form a thiolate anion, which then attacks the β-carbon of the electron-deficient alkene. This results in the formation of a stable thioether linkage, covalently crosslinking the polymer chains. uniba.itnih.gov The mild conditions, rapid cure, and high conversion rates under physiological environments are highly advantageous for incorporating bioactive macromolecules and cells. nih.gov

Examples of Michael-type addition in hydrogel formation:

Thiol-maleimide reactions are highly efficient and occur under mild conditions, imparting degradability in response to specific stimuli. nih.govrsc.org

Thiol-acrylate reactions have been used to form hydrogels for the encapsulation and controlled release of proteins. mdpi.com

The carboxylic acid group of this compound offers an additional point of reactivity, allowing its incorporation into polymer backbones or further functionalization before or after hydrogel formation, for example, by reacting with primary amines to form stable amide bonds. broadpharm.com

Disulfide Crosslinking and Redox-Responsive Systems

The thiol group of this compound can also participate in the formation of disulfide bonds (-S-S-), leading to reversible crosslinked polymer networks. uniba.itacs.orguibk.ac.at Disulfide bonds can be formed through oxidation of thiol groups, either by atmospheric oxygen (air oxidation) or by specific oxidizing agents. uniba.it

A significant advantage of disulfide crosslinking is its reversibility. These bonds are stable in oxidizing environments (like extracellular space) but can be readily cleaved in reducing environments, such as those found inside cells (e.g., cytoplasm, which contains high concentrations of glutathione (B108866), GSH) or upon exposure to reducing agents like dithiothreitol (B142953) (DTT). uniba.itnih.govacs.orguibk.ac.at This characteristic enables the design of redox-responsive hydrogels, which are highly valuable for controlled drug delivery and cell release applications. uniba.itnih.govacs.orguibk.ac.atchemrxiv.org

Mechanism of Disulfide Crosslinking and Cleavage:

Formation: Thiols can undergo oxidative coupling to form disulfide bonds, creating crosslinks within the hydrogel network. uniba.ituibk.ac.at

Cleavage: In the presence of a reducing agent, a thiol-disulfide exchange reaction occurs, breaking the disulfide bond and regenerating free thiol groups, leading to hydrogel degradation and cargo release. uniba.itacs.orguibk.ac.at

For example, hydrogels fabricated using tetra-arm PEG thiol and maleimide (B117702) disulfide-terminated PEG polymers demonstrated rapid dissolution upon exposure to DTT, with a significant reduction in storage modulus, showcasing their redox-responsive nature. nih.govacs.org

Tunable Hydrogel Properties and Architectural Control

The versatile reactivity of this compound allows for precise control over the structural and mechanical properties of the resulting hydrogels, which are crucial for their performance in various applications.

Impact of Crosslink Density on Network Structure and Transport

Crosslink density, defined by the number of crosslinks per unit volume of the polymer network, is a critical parameter that dictates the structural characteristics and transport properties of hydrogels. By varying the concentration of this compound or its multi-functionalized derivatives, along with the reacting crosslinkers, the crosslink density can be precisely controlled. nih.govchienchilin.orgnih.govrsc.orgresearchgate.net

Influence of Crosslink Density:

Mesh Size: Higher crosslink density leads to a smaller mesh size (the average distance between crosslinks) within the hydrogel network. nih.gov

Swelling Ratio: Hydrogels with higher crosslink density typically exhibit lower equilibrium swelling ratios due to a more constrained network structure. nih.gov For instance, PEG-thiol/maleimide hydrogels showed varied swelling ratios depending on macromer concentration. nih.gov

Biomolecular Transport and Release: The mesh size directly impacts the diffusion and release kinetics of encapsulated molecules, such as drugs or proteins. A higher crosslink density (smaller mesh size) generally results in decreased diffusion coefficients and a slower release rate of cargo. nih.gov For example, PEG-based hydrogels with mesh sizes below 6 nm released only about 15% of encapsulated Bovine Serum Albumin (BSA), while those with a mesh size of approximately 15 nm released nearly 100% within 2 hours. nih.gov

Illustrative Data on Swelling Ratio and Crosslink Density (General PEG-Thiol Hydrogels)

| Hydrogel Type (PEG-Thiol based) | Crosslink Density (relative) | Swelling Ratio (Weight) | Reference |

| PEG SH-Mal sIPN (5% gelatin) | Lower | 15 ± 3.4 | nih.gov |

| PEG SH-Mal sIPN (10% gelatin) | Higher | 18 ± 1 | nih.gov |

| PEGDA (chain-growth) | Tunable | Lower | nih.govchienchilin.org |

| Thiol-ene (step-growth) | Tunable | Higher | nih.govchienchilin.org |

Note: The swelling ratio data for PEG SH-Mal sIPN with gelatin are influenced by the incorporation of gelatin and physical entanglements, in addition to chemical crosslinks. nih.gov

Rheological and Mechanical Characterization of this compound Hydrogels

The mechanical properties of hydrogels, such as stiffness and elasticity, are critical for their functionality in biomedical applications, particularly for mimicking native tissue environments. These properties are typically characterized using rheological measurements and mechanical tests. chienchilin.orgnih.govacs.orgnih.govnih.govchemrxiv.orgnih.govrsc.orgresearchgate.netresearchgate.netrsc.org

Common Characterization Methods:

Rheometry: Small strain oscillatory shear experiments are used to determine the storage modulus (G', elastic modulus) and loss modulus (G'', viscous modulus). G' represents the elastic component and indicates the solid-like behavior, while G'' represents the viscous component. For a well-formed hydrogel, G' is typically greater than G''. nih.govacs.orgnih.govnih.govresearchgate.net

Compression Tests: These tests are used to determine the Young's modulus, which measures the stiffness of the material under compressive stress. researchgate.net

Factors influencing mechanical properties of this compound hydrogels:

Macromer Concentration: Increasing the concentration of the polymer precursors (e.g., this compound and its reaction partner) generally leads to higher crosslink density and, consequently, increased storage modulus and stiffness. chienchilin.orgchemrxiv.orgnih.govresearchgate.net

Stoichiometry: The molar ratio of reactive functional groups (e.g., thiol to maleimide or thiol to ene) significantly affects the crosslinking efficiency and the resulting mechanical properties. nih.govnih.gov

Reaction Kinetics: The rate of hydrogel formation can influence the homogeneity of the network and the number of structural defects (e.g., dangling end groups, ineffective loops), which in turn affect the observed modulus. Faster gelation rates can sometimes lead to more homogeneous networks and higher moduli. mdpi.comrsc.org

pH and Temperature: For Michael-type addition reactions, pH can significantly affect gelation time and the rate of thiol-Michael reaction, influencing the final mechanical properties. nih.gov

Illustrative Data on Mechanical Properties (General PEG-Thiol Hydrogels)

| Hydrogel System (PEG-Thiol based) | Macromer Concentration (wt%) | Storage Modulus (G') (kPa) | Gelation Time | Reference |

| Thiol-ene (PEG4NB + CGGYC) | 4% (16 mM functionality) | ~10 (max shear modulus) | < 10 seconds | chienchilin.orgnih.govacs.org |

| PEG-4MAL + Thiol-peptide | 3% | ~1-2 | Rapid | researchgate.net |

| PEG-4MAL + Thiol-peptide | 10% | ~8-10 | Rapid | researchgate.net |

| Thiol-maleimide (tetra-arm PEG) | Not specified, equimolar | ~10-20 | Within a minute | nih.govacs.org |

The ability to control these parameters allows for the rational design of this compound based hydrogels with tailored mechanical properties, enabling their application in diverse fields such as tissue engineering, drug delivery, and cell encapsulation, where specific mechanical cues are often required. nih.govchienchilin.orgnih.govresearchgate.net

Degradation Kinetics and Stimuli-Responsive Behavior of this compound Hydrogels

The ability to control the degradation and responsiveness to environmental stimuli is a key feature of hydrogels developed with this compound. This tunability is essential for applications requiring dynamic material properties or controlled release of encapsulated cargo.

Degradation Kinetics The degradation of thiol-PEG-based hydrogels can be precisely controlled by incorporating specific degradable linkages within the polymer backbone or crosslinks. nih.gov For instance, thiol-maleimide hydrogels can undergo degradation in reducing microenvironments, such as those rich in glutathione (GSH), a common reducing agent found in biological systems. nih.gov The degradation occurs via thiol-disulfide exchange reactions or by the reaction of exogenous thiols with the thioether succinimide (B58015) linkages, leading to the scission of network crosslinks. nih.gov

The rate of degradation is influenced by several factors, including the concentration of the reducing agent and the pH of the surrounding environment. For example, hydrogels exposed to higher concentrations of GSH (e.g., 10 mM) exhibit faster degradation rates. nih.gov Studies have shown that the degradation kinetics can be second-order or first-order depending on the relative concentrations of the degradable groups and the reducing agent. nih.gov

Beyond redox sensitivity, ester linkages can be incorporated into the hydrogel network, allowing for bulk degradation via hydrolysis over longer timescales. nih.gov The rate of ester hydrolysis is influenced by the number of carbons between the sulfide (B99878) and ester groups and the pH of the buffer. For example, a rate constant of 0.08 days⁻¹ was observed for one carbon atom, compared to 0.02 days⁻¹ for two carbon atoms, at pH 7.4. Increasing the pH to 8 can significantly accelerate the degradation rate (e.g., from 0.07 days⁻¹ to 0.28 days⁻¹). nih.gov

The degradation time of hydrogels can also be influenced by the reaction pH during formation. Hydrogels formed at higher pH (e.g., pH 8.5) tend to degrade more rapidly (e.g., in approximately 48 hours) compared to those formed at lower pH (e.g., pH 7, degrading in approximately 22 days), due to an increased concentration of reactive thiolate ions and potential disulfide bond formation.

Table 1: Influence of pH on Hydrogel Degradation Time

| Reaction pH | Approximate Degradation Time |

| 7.0 | ~22 days |

| 7.4 | ~15 days |

| 8.5 | ~48 hours |

Stimuli-Responsive Behavior Thiol-PEG-based hydrogels can be engineered to exhibit stimuli-responsive behavior, changing their properties in response to various internal (e.g., pH, redox state, enzymes) or external (e.g., light, temperature) cues. nih.gov This "smart" behavior is critical for advanced biomedical applications, enabling on-demand changes in material properties or controlled release. nih.gov

Redox-Responsive: As discussed, the presence of reducing agents like GSH can trigger the degradation of hydrogels containing thiol-sensitive linkages, making them suitable for targeted delivery in environments with elevated reducing conditions, such as tumor microenvironments. nih.gov

pH-Responsive: The ionization state of functional groups within the hydrogel network, influenced by pH, can alter swelling behavior and degradation rates. nih.gov

Light-Responsive: By incorporating photodegradable moieties (e.g., o-nitrobenzyl ether groups) into the hydrogel precursors, this compound hydrogels can be designed to degrade rapidly upon irradiation with specific wavelengths of light (e.g., UV or visible light). This offers precise spatial and temporal control over degradation and cargo release.

Enzyme-Responsive: Integration of enzymatically degradable peptide crosslinkers allows for degradation in response to specific enzymes, such as matrix metalloproteinases (MMPs), which are often overexpressed in diseased tissues. nih.gov

These multimodal degradation mechanisms allow for the creation of hydrogels with complex release profiles tailored to specific therapeutic needs.

Applications in Biomedical Engineering

The unique properties of this compound, particularly its role in forming biocompatible and tunable hydrogels, make it highly valuable in various biomedical engineering applications.

Scaffolds for Cell Culture and Tissue Regeneration

Thiol-PEG-based hydrogels are widely employed as scaffolds for both 2D and 3D cell culture and for promoting tissue regeneration due to their ability to mimic the native extracellular matrix (ECM). sigmaaldrich.com The mild and efficient nature of thiol-ene and thiol-maleimide click reactions allows for the encapsulation of cells directly within the hydrogel during formation without compromising cell viability. nih.gov

Key advantages of using PEG hydrogels as cell scaffolds include their low non-specific protein adsorption, which enables researchers to better understand how cells respond to specific signals from their environment. Furthermore, these hydrogels can be functionalized with various biomolecules, such as cell-adhesive peptides (e.g., RGD sequences) and protease-cleavable peptides, to provide biochemical cues and allow for cell-mediated degradation, facilitating cell migration and tissue remodeling. broadpharm.com

Detailed Research Findings and Examples:

Cell Viability and Growth: Studies have shown that cells encapsulated in thiol-ene hydrogels maintain high viability and can form spherical clusters, demonstrating the cytocompatibility of the crosslinking chemistry.

Keratinocytic Cell Growth: Degradable emulsion-templated scaffolds formed via thiol-ene photopolymerization have been shown to support the growth of keratinocytic cells (HaCaTs) over 11 days in culture, with observed penetrative in-growth of cells into the scaffold. nih.gov

Embryonic Stem Cell (ESC) Propagation: Self-assembling scaffolds prepared from thiol-functionalized dextran (B179266) and polyethylene (B3416737) glycol tetra-acrylate have successfully encapsulated and propagated mouse ESCs in 3D culture without loss of cell viability. The integrity and degradation rate of these scaffolds were dependent on the degree of thiol substitution and cell concentration, with higher cell concentrations leading to faster degradation.

Human Intestinal Organoid (HIO) Culture: Modular, cell-encapsulating hydrogels formed from a four-armed PEG macromer with maleimide groups (PEG-4MAL) conjugated to cysteine-containing adhesive peptides and crosslinked via protease-degradable peptides have been developed to support the generation and culture of HIOs. This system has also been successfully used for the localized in vivo delivery of HIOs to injured mouse colon, promoting engraftment and accelerating colonic wound repair.

Table 2: Examples of Cell Types Cultured in Thiol-PEG Hydrogels nih.gov

| Cell Type | Hydrogel System | Key Outcome |

| Fibroblasts | PEG-norbornene hydrogels | Successfully encapsulated and cultured. |

| Valvular Interstitial Cells | PEG-norbornene hydrogels | Successfully encapsulated and cultured. |

| Mesenchymal Stem Cells (MSCs) | PEG-norbornene hydrogels, Hyaluronic Acid Hydrogels | Directed differentiation, chondrogenesis. broadpharm.com |

| Fibrosarcoma Cells (HT-1080) | PEG-norbornene hydrogels | Successfully encapsulated and cultured. |

| Pancreatic β-cells | Thiol-ene photo-click PEG hydrogels | Maintained viability, formed spherical clusters, released insulin (B600854) in response to glucose. |

| Keratinocytic Cells (HaCaTs) | Thiol-ene photopolymerized polyHIPE scaffolds | Supported growth over 11 days, showed penetrative in-growth. nih.gov |

| Mouse Embryonic Stem Cells | Thiol-functionalized dextran and PEG-tetra-acrylate scaffolds | Encapsulated and propagated in 3D culture without viability loss; scaffold integrity and degradation dependent on thiol substitution and cell concentration. Degradation times: 22 ± 5 days (7.5% thiol substitution with cells), 37 ± 5 days (33% thiol substitution with cells). |

| Human Intestinal Organoids | PEG-4MAL hydrogels with adhesive/degradable peptides | Supported generation and culture, promoted engraftment and colonic wound repair in vivo. |

Controlled Delivery Systems for Therapeutic Cargo

This compound, as a component in hydrogel formation, is instrumental in developing sophisticated controlled delivery systems for a wide range of therapeutic cargo, including small molecular drugs, peptides, and proteins. nih.gov The controlled release of therapeutics from hydrogels can be achieved through several mechanisms:

Fickian Diffusion: The release rate can be modulated by tuning the hydrogel's mesh size and crosslink density, which directly impacts the diffusion of entrapped molecules. nih.gov

Degradation-Mediated Release: This is a highly versatile approach where the release of cargo is directly controlled by the rate of hydrogel network degradation. nih.gov By incorporating degradable linkages (e.g., redox-sensitive, hydrolytically degradable, or enzymatically cleavable), therapeutics can be released as the hydrogel breaks down over time. nih.gov This is particularly beneficial for sustained release or for delivering larger biomolecules without chemical modification. nih.gov

Cleavage of Tethered Linkages: Therapeutics can be covalently conjugated to the hydrogel matrix via specific cleavable linkers. Upon exposure to a particular stimulus (e.g., light, specific enzymes, or changes in pH/redox), these linkages can be cleaved, releasing the therapeutic cargo. nih.gov

Affinity Binding: Ligands with specific affinity for the therapeutic cargo can be incorporated into the hydrogel, controlling release through reversible binding interactions in combination with diffusion or matrix degradation. nih.gov

Detailed Research Findings and Examples:

Model Macromolecule Release: Thiol-maleimide hydrogels have been used to encapsulate and control the release of model macromolecules, such as fluorescein (B123965) isothiocyanate-labeled dextran (Mw ~40,000 g/mol ). nih.gov

Protein Release: Studies have demonstrated the controlled release of proteins like bovine serum albumin (BSA) from thiol-ene hydrogels. Approximately 40% of BSA was released due to initial swelling, with an additional 50% released over 7 days in the presence of 10 mM glutathione from hydrogels containing an electron-withdrawing aryl group, highlighting the potential for tailoring protein release in specific microenvironments. nih.gov

Peptide Delivery: Thiol-acrylate reactions have been employed to create thermosensitive hydrogels for the controlled delivery of model therapeutic peptides like bradykinin. nih.gov Similarly, integrin-binding peptides (e.g., RGDS) have been covalently linked to PEG-based hydrogels via temperature-sensitive Diels-Alder reactions for controlled release. nih.gov

Growth Factor Delivery: Thiol-vinyl sulfone crosslinking has been utilized to develop hydrogels for the delivery of growth factors such as bone morphogenetic protein 2 (BMP-2) for bone regeneration. nih.gov

PROTAC Development: this compound serves as a valuable linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are designed to exploit the ubiquitin-proteasome system for targeted protein degradation. medkoo.com Its bifunctional nature allows for the conjugation of an E3 ubiquitin ligase ligand and a target protein ligand, facilitating the formation of the PROTAC molecule. medkoo.com

The precise control over gelation, degradation, and functionalization offered by this compound makes it a critical component in the design of next-generation biomaterials for diverse therapeutic delivery strategies.

Emerging Research Avenues and Future Outlook for Thiol Peg4 Acid

Development of Next-Generation Bioconjugation Methodologies Involving Thiol-PEG4-acid

The field of bioconjugation is continuously evolving, moving beyond traditional methods to achieve greater selectivity, stability, and control over conjugate properties. This compound is instrumental in this advancement due to its highly reactive thiol group. While maleimide-thiol chemistry has been a cornerstone for linking biomolecules, particularly in the development of antibody-drug conjugates (ADCs) and radiopharmaceuticals, concerns regarding the in vivo instability of the thiosuccinimide bond and the formation of diastereomers persist ambeed.comnih.govnih.gov.

Next-generation bioconjugation methodologies are addressing these limitations by exploring alternative thiol-reactive moieties and strategies for irreversible bond formation. For instance, the use of 5-methylene pyrrolone (5MP) as a thiol modification agent offers an advantage over maleimide (B117702) by avoiding the creation of a stereocenter and preventing ring-opening hydrolysis of the conjugate, leading to more homogeneous and stable products nih.gov. Furthermore, novel reagents like DiPODS (a reagent bearing two thiol-reactive oxadiazolyl methyl sulfones) are being developed to facilitate site-specific bioconjugation by irreversibly rebridging disulfide linkages, yielding stable and homogeneous immunoconjugates nih.gov.

This compound serves as a key building block in these advanced conjugation chemistries. Its thiol group can participate in highly efficient "click" reactions, such as the Michael-type addition with maleimides or other activated alkenes, which proceed under mild, aqueous conditions without generating byproducts rsc.orgnih.govresearchgate.net. This allows for precise and rapid attachment of diverse payloads (e.g., drugs, imaging agents, proteins) to biomolecules or surfaces. The carboxylic acid functionality provides an orthogonal handle for further modifications, enabling the creation of complex, multi-functional conjugates.

Table 1: Comparison of Thiol-Based Bioconjugation Approaches

| Feature | Maleimide-Thiol Conjugation | 5-Methylene Pyrrolone (5MP)-Thiol Conjugation | DiPODS-Thiol Conjugation (Disulfide Rebridging) |

| Bond Stability | Concerns about in vivo thiosuccinimide bond degradation ambeed.com | More stable; does not undergo ring-opening hydrolysis nih.gov | Strong, irreversible linkages nih.gov |

| Stereochemistry | Generates two diastereomers nih.gov | Does not generate a stereocenter nih.gov | Not directly applicable (rebridges disulfide bonds) nih.gov |

| Reaction Conditions | Rapid in neutral aqueous solution nih.gov | Efficient at pH 6.0–8.5 nih.gov | Mild conditions nih.gov |

| Byproducts | No byproducts from reaction itself, but hydrolysis products nih.gov | No byproducts nih.gov | No byproducts nih.gov |

| Application Focus | Widespread in ADCs, radiolabeling ambeed.comnih.gov | Improved homogeneity, stability nih.gov | Site-specific, stable immunoconjugates nih.gov |

Integration of this compound in Advanced Bioorthogonal Systems

Bioorthogonal chemistry, characterized by reactions that proceed efficiently and selectively in biological environments without interfering with native biochemical processes, is crucial for in vivo applications such as targeted drug delivery, molecular imaging, and diagnostics. This compound is a valuable component in the design of advanced bioorthogonal systems due to its inherent reactivity and the biocompatibility of its PEG linker.

One prominent application area is in Proteolysis-Targeting Chimeras (PROTACs), where PEG-based linkers, including those with thiol and acid functionalities, are integral for connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein medchemexpress.commedchemexpress.com. These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins, representing a significant advancement in targeted therapy medchemexpress.com. This compound can serve as a versatile linker in such constructs, providing the necessary length and flexibility while enabling conjugation to various warheads.

Beyond PROTACs, this compound can be integrated into diverse bioorthogonal platforms. For instance, its thiol group can participate in catalyst-free click reactions, such as those involving trans-cyclooctene (B1233481) (TCO) and tetrazine (Tz) moieties, which are highly efficient and biocompatible confluore.comchemscene.com. Such reactions have been utilized in immunocapture approaches, where PEGylated linkers like TCO-PEG4-NHS are employed to label primary amines on antibodies for detection and analysis chemscene.com. The ability of this compound to form stable conjugates under physiological conditions makes it suitable for developing probes for in vivo imaging and diagnostics, where high specificity and minimal off-target reactivity are paramount.

Computational Design and Predictive Modeling of this compound Conjugates and Hydrogels

Computational methods are becoming indispensable tools in chemical biology and materials science, offering insights into molecular behavior and enabling the predictive design of novel constructs. For this compound and its derivatives, computational design and predictive modeling can significantly accelerate research and development.

Density Functional Theory (DFT) and time-dependent DFT (TDDFT) calculations can predict the electronic and photophysical properties of this compound-derived conjugates, particularly when chromophores or fluorophores are incorporated pku.edu.cn. This is crucial for designing imaging probes or photosensitive biomaterials. For hydrogels formed using this compound as a crosslinker, computational models can predict macroscopic properties such as swelling ratio, mechanical strength (e.g., Young's modulus), and degradation kinetics based on the molecular architecture and crosslinking density researchgate.net. This in silico approach allows for the optimization of material properties before extensive experimental synthesis, reducing time and resource consumption. The integration of computational modeling with experimental validation will be key to rational design and efficient development of this compound-based systems.

Translational Research Considerations and Clinical Potential of this compound Derived Constructs

The translational potential of this compound derived constructs is substantial, driven by the well-established advantages of PEGylation and the emerging applications of its specific functionalities in advanced therapeutic and diagnostic modalities.

Key Translational Advantages of PEGylation:

Improved Solubility: The hydrophilic PEG chain significantly enhances the aqueous solubility of hydrophobic drugs and biomolecules rsc.orgbiochempeg.com.

Reduced Immunogenicity: PEGylation can shield conjugated molecules from immune recognition, reducing the risk of adverse immune responses rsc.org.

Altered Pharmacokinetics: PEGylation typically increases the hydrodynamic radius of molecules, reducing renal clearance and prolonging systemic circulation time, thereby improving drug efficacy and reducing dosing frequency rsc.org.

Clinical Potential of this compound Derived Constructs:

Targeted Drug Delivery Systems: this compound's role as a linker in PROTACs highlights its potential in developing highly specific targeted therapy drugs that exploit the body's natural protein degradation pathways medchemexpress.commedchemexpress.com.

Radiopharmaceuticals for Diagnostics and Therapy: Site-specific thiol bioconjugation is revolutionizing nuclear medicine. By using this compound or similar linkers, radiolabeled probes can be precisely attached to biomolecules, leading to enhanced tumor retention and reduced off-target accumulation, which is critical for both diagnostic imaging (e.g., PET) and targeted radionuclide therapy ambeed.comsnmjournals.org.

Antibody-Drug Conjugates (ADCs): this compound can serve as a crucial linker in ADCs, connecting potent cytotoxic drugs to antibodies. The development of new, more stable, and homogeneous linkers, facilitated by thiol chemistry, is essential for advancing ADCs as a promising therapeutic modality in oncology nih.govnih.gov.

Advanced Biomaterials for Regenerative Medicine: this compound-based hydrogels and other biomaterials offer potential in tissue engineering, wound healing, and controlled drug release researchgate.netmdpi.combiochempeg.com. Their tunable mechanical properties and ability to respond to physiological stimuli make them ideal candidates for mimicking native tissue environments and delivering therapeutics in a localized and sustained manner. The FDA approval of PEG for various applications further supports the clinical viability of constructs incorporating this compound rsc.org.

The ongoing research into this compound's versatile reactivity and its integration into cutting-edge bioconjugation and biomaterial design strategies underscores its significant promise for future translational research and clinical applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Thiol-PEG4-acid that influence its reactivity in aqueous solutions?

- This compound (C₁₁H₂₂O₆S, MW 282.35) exhibits a predicted pKa of 4.28 ± 0.10, which governs its protonation state and thiol group reactivity in biological buffers. Its solubility and density (1.156 g/cm³) are critical for optimizing reaction kinetics in aqueous environments. Researchers should adjust pH conditions to deprotonate the thiol group (-SH) for efficient conjugation reactions .

Q. How can researchers synthesize and characterize this compound conjugates?

- Conjugation typically involves reacting the thiol group with maleimide-functionalized substrates or gold surfaces. Post-reaction, characterization via HPLC (>95% purity verification) and mass spectrometry is essential to confirm molecular weight and purity. For example, disulfide bond formation can be monitored using Ellman’s assay or NMR to quantify free thiols .

Q. What are the primary applications of this compound in bioconjugation and nanotechnology?

- The PEG spacer enhances solubility and reduces steric hindrance, making it ideal for linking hydrophobic drugs to antibodies or functionalizing nanoparticles. Applications include controlled drug delivery systems and biosensor development, where the acid terminus allows further functionalization (e.g., EDC/NHS coupling to amines) .

Advanced Research Questions

Q. How to address discrepancies in reported conjugation efficiencies of this compound across studies?

- Variations arise from differences in reaction conditions (pH, temperature, molar ratios) or impurities in starting materials. Researchers should:

- Standardize protocols : Use buffer systems (e.g., PBS at pH 7.4) with EDTA to prevent thiol oxidation.

- Control purity : Validate reagent purity via HPLC and quantify free thiols pre-reaction.

- Analyze kinetics : Use stopped-flow spectroscopy to compare reaction rates under controlled conditions .

Q. What methodological considerations are critical when integrating this compound into click chemistry-based drug delivery systems?

- This compound’s thiol group participates in thiol-ene or thiol-Michael addition reactions. Key considerations include:

- Orthogonality : Ensure click reactions do not interfere with other functional groups (e.g., carboxylic acid).

- Solvent compatibility : Use polar aprotic solvents (e.g., DMF) to dissolve PEG chains while avoiding thiol oxidation.

- In vivo stability : Evaluate disulfide bond stability in reducing environments (e.g., glutathione-rich cytoplasm) using simulated physiological assays .

Q. How to design experiments to mitigate steric hindrance in this compound-mediated protein labeling?

- Steric effects can reduce labeling efficiency in bulky proteins. Strategies include:

- Spacer optimization : Compare PEG₄ with shorter/longer PEG spacers (e.g., PEG₂ vs. PEG₈) for accessibility.

- Site-specific conjugation : Use genetic engineering (e.g., cysteine mutations) to position thiol-reactive tags.

- Quantitative analysis : Employ fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding kinetics .

Q. How to validate the reproducibility of this compound-based nanoparticle functionalization protocols?

- Reproducibility requires:

- Batch-to-batch consistency : Characterize PEG-acid derivatives using FTIR and GPC for molecular weight distribution.

- Cross-lab validation : Share detailed protocols (e.g., reaction time, purification steps) via open-access platforms.

- Statistical rigor : Report mean ± SD for triplicate experiments and include negative controls (e.g., PEG-free nanoparticles) .

Data Contradiction and Analysis

Q. How to resolve conflicting data on this compound’s stability in long-term storage?

- Stability discrepancies may stem from oxidation or moisture exposure. Recommendations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.